ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate
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Overview
Description
ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 5,5,5-trifluoro-4-(trifluoromethyl)pentanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability or resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,5,5-trifluoro-2-(hydroxyimino)pentanoate: Lacks the additional trifluoromethyl group.
Ethyl 4-(trifluoromethyl)-2-(hydroxyimino)pentanoate: Has a different substitution pattern.
Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-methylpentanoate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate is unique due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (2Z)-5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3/b15-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQBAQCNUSUCFS-TVPGTPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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